molecular formula C12H15ClN2O B12930657 Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride CAS No. 40405-76-3

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride

Cat. No.: B12930657
CAS No.: 40405-76-3
M. Wt: 238.71 g/mol
InChI Key: LJSKGFHNKWSNAY-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a p-ethoxyphenyl group and a methyl group attached to the imidazole ring, with a hydrochloride salt form. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride typically involves the reaction of p-ethoxyphenyl hydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-ethoxyphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives are widely recognized for their significant biological activities, including:

  • Antimicrobial Activity : Research has shown that imidazole derivatives can exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated that derivatives similar to Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride can inhibit the growth of bacteria and fungi effectively .
  • Antifungal Properties : The compound has potential applications as a fungicide. Its structural characteristics allow it to interact with fungal cells, disrupting their growth and reproduction.
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Drug Development

The compound's ability to bind to specific biological receptors makes it a candidate for drug development. For example:

  • Binding Affinity Studies : Recent research has evaluated the binding affinity of imidazole derivatives to various enzymes and receptors. These studies indicate that this compound may exhibit promising interactions that could be harnessed for therapeutic applications .
  • Antimycobacterial Activity : A study highlighted the potential of imidazole derivatives in combating Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of certain derivatives was found to be effective against this pathogen, suggesting their utility in tuberculosis treatment .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazole derivatives against common bacterial strains. This compound was included in the screening process, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anti-Tuberculosis Research

In another notable study focused on tuberculosis treatment, researchers synthesized a series of imidazole derivatives, including this compound. The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis strains. The findings revealed that certain derivatives exhibited potent activity with low MIC values, highlighting their potential as therapeutic agents against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    4-(p-ethoxyphenyl)imidazole: Lacks the methyl group present in Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride.

    1-methylimidazole: Lacks the p-ethoxyphenyl group.

Uniqueness

This compound is unique due to the presence of both the p-ethoxyphenyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

Imidazole derivatives, including Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent, supported by data tables and research findings.

Chemical Structure and Properties

Imidazole compounds are characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of substituents on the imidazole ring can significantly influence their biological properties. The compound features a p-ethoxyphenyl group and a methyl group at the 1-position, which are believed to enhance its pharmacological profile.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of imidazole derivatives. For instance, novel imidazole compounds have shown promising results against various pathogenic microbes. The structural characteristics of these compounds allow for multiple drug-ligand interactions, which can lead to effective antimicrobial action.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, HClE. coli32 µg/mL
Imidazole derivative AS. aureus16 µg/mL
Imidazole derivative BPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation by interfering with critical cellular processes such as DNA replication and repair. The ability to induce apoptosis in cancer cells is a significant mechanism underlying their anticancer activity.

Case Studies and Findings

  • Study on Cell Lines : A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives exhibited IC50 values ranging from 80 to 200 nM, indicating potent activity against these cell lines .
  • Mechanism of Action : One mechanism identified involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, a derivative demonstrated IC50 values of 0.51 µM against A549 lung cancer cells, significantly disrupting microtubule formation .
  • Comparative Studies : In comparative studies with standard chemotherapeutics like cisplatin, some imidazole derivatives displayed superior activity against resistant cancer cell lines, suggesting their potential as alternative therapeutic agents .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, HClHeLa0.15
Imidazole derivative CMDA-MB-2310.25
Imidazole derivative DA5490.51

Properties

CAS No.

40405-76-3

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-methylimidazole;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-3-15-11-6-4-10(5-7-11)12-8-14(2)9-13-12;/h4-9H,3H2,1-2H3;1H

InChI Key

LJSKGFHNKWSNAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl

Origin of Product

United States

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